

understanding the pKa of isophthalic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *benzene-1,3-dicarboxylic acid*

Cat. No.: *B053572*

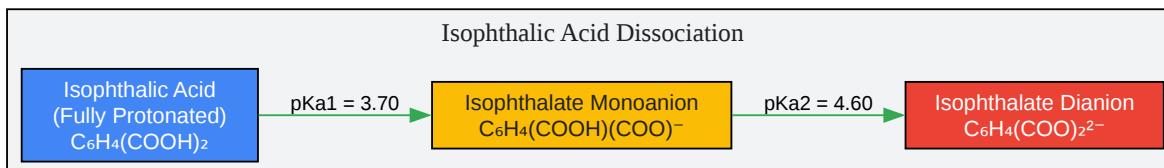
[Get Quote](#)

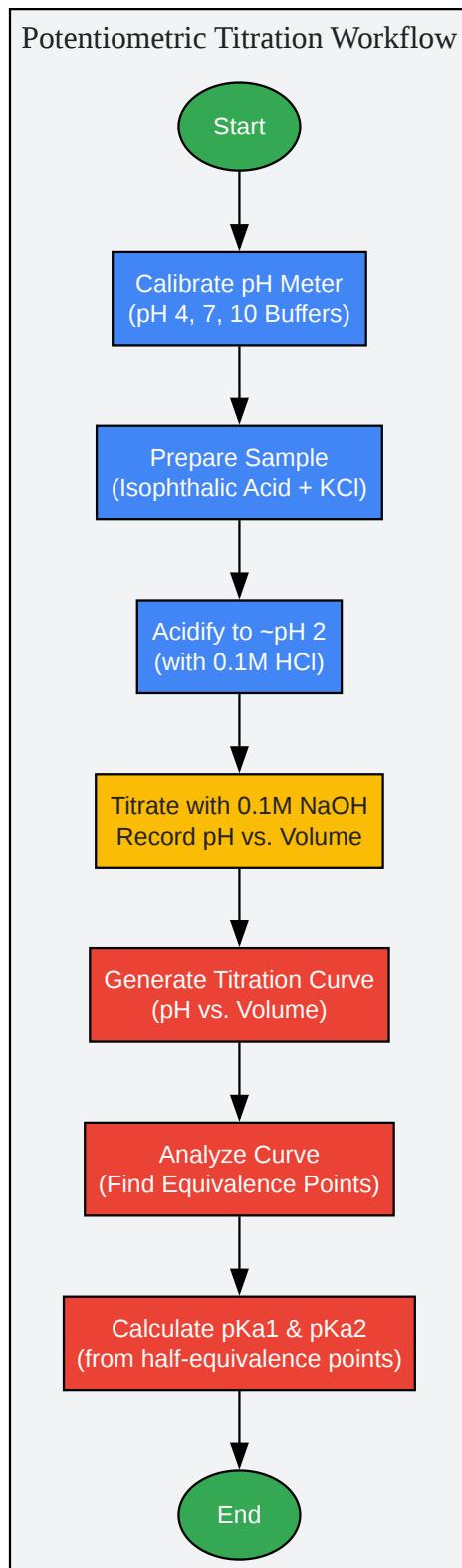
An In-depth Technical Guide to the pKa of Isophthalic Acid

Introduction

Isophthalic acid (**benzene-1,3-dicarboxylic acid**) is an aromatic dicarboxylic acid used extensively in the production of polymers such as polyethylene terephthalate (PET) resins and unsaturated polyester resins (UPR).^[1] As a dibasic acid, its ionization behavior in solution is characterized by two distinct acid dissociation constants, pKa1 and pKa2. These values are critical for understanding and predicting the molecule's chemical behavior—including its solubility, reactivity, and physiological transport—across a range of pH conditions. This guide provides a comprehensive overview of the pKa values of isophthalic acid, detailed experimental protocols for their determination, and logical diagrams illustrating its ionization process.

Quantitative pKa Data


Isophthalic acid undergoes a stepwise dissociation of its two carboxylic acid protons. The first dissociation (pKa1) corresponds to the removal of one proton, and the second (pKa2) corresponds to the removal of the second proton from the resulting carboxylate anion. The accepted values are summarized below.


Parameter	Value	Temperature	Notes
pKa1	3.70	25 °C	Represents the first dissociation of a carboxylic acid group. [2][3][4]
pKa2	4.60	25 °C	Represents the second dissociation from the monoanion. [2][3][4][5]

Note: While the values of 3.70 and 4.60 are widely cited, other experimentally determined values include pKa1 values of 3.46, 3.54, and 3.62, and a pKa2 value of 4.46.[1][5][6] These minor variations can arise from differences in experimental conditions, such as ionic strength and the presence of co-solvents.

Ionization Pathway

The dissociation of isophthalic acid in an aqueous solution is a two-step equilibrium process. The first deprotonation yields the isophthalate monoanion, and the second yields the isophthalate dianion.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Isophthalic acid | 121-91-5 [chemicalbook.com]
- To cite this document: BenchChem. [understanding the pKa of isophthalic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b053572#understanding-the-pka-of-isophthalic-acid\]](https://www.benchchem.com/product/b053572#understanding-the-pka-of-isophthalic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com